molecular formula C11H17NO2 B1324196 2-Octanoyloxazole CAS No. 898758-36-6

2-Octanoyloxazole

Cat. No. B1324196
CAS RN: 898758-36-6
M. Wt: 195.26 g/mol
InChI Key: YCDIBSKKIDXLJW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxazole-based molecules, including 2-Octanoyloxazole, often involves the van Leusen reaction, based on tosylmethylisocyanides (TosMICs) . This strategy has been used since 1972 and is considered one of the most appropriate methods to prepare oxazole-based medicinal compounds .


Molecular Structure Analysis

The oxazole ring, with one nitrogen atom and one oxygen atom, is widely displayed in natural products and synthetic molecules . It is known as a prime skeleton for drug discovery . The molecular weight of this compound is 195.26 g/mol.


Chemical Reactions Analysis

Oxazole compounds, including this compound, are present in various biological activities . They bind with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions . This has led researchers globally to synthesize diverse oxazole derivatives .

Scientific Research Applications

1. Medicinal Chemistry and Drug Discovery

2-Octanoyloxazole, with a core similar to 2-aminothiazole (2-AT), plays a significant role in medicinal chemistry and drug discovery. Compounds with a 2-AT core, such as Famotidine and Meloxcam, have been explored for therapeutic areas including anticancer, antitumor, antidiabetic, and anticonvulsant activities. Recent developments have identified new 2-aminothiazoles showing promise in these areas (Das, Sikdar, & Bairagi, 2016).

2. Corrosion Inhibition

Research has shown that compounds similar to this compound, such as 2-butyl-hexahydropyrrolo[1,2-b][1,2]oxazole, effectively inhibit corrosion of mild steel in hydrochloric acid. This suggests potential applications of this compound in corrosion inhibition for various metals (Moretti, Guidi, & Fabris, 2013).

3. Plant Growth Regulation

The structure of this compound, akin to compounds in plant growth retardants like norbornanodiazetine, triazole, and pyrimidine, can be used in physiological research. These compounds provide insights into terpenoid metabolism regulation related to phytohormones and sterols, impacting cell division, elongation, and senescence in plants (Grossmann, 1990).

4. Functional Materials and Sensors

Benzoxazoles, a class related to this compound, have wide-ranging applications in the development of functional materials like engineering plastics, optical brighteners for textiles, and metal sensors. This highlights the potential utility of this compound in material science and sensor technology (Nayak & Niranjan, 2017).

5. Click Chemistry in Drug Discovery

Similar compounds to this compound, particularly those with triazole formations, are increasingly utilized in click chemistry for drug discovery. This modular approach is practical and reliable, indicating potential applications of this compound in creating bio-compatible linkers for pharmaceuticals (Kolb & Sharpless, 2003).

Safety and Hazards

According to the safety data sheet, 2-Octanoyloxazole has been classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(1,3-oxazol-2-yl)octan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-2-3-4-5-6-7-10(13)11-12-8-9-14-11/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDIBSKKIDXLJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)C1=NC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642037
Record name 1-(1,3-Oxazol-2-yl)octan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898758-36-6
Record name 1-(1,3-Oxazol-2-yl)octan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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